4-(butanoylamino)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-(butanoylamino)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a butanoylamino group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(2-methoxyethyl)benzamide typically involves the following steps:
Formation of the butanoylamino group: This can be achieved by reacting butanoic acid with an amine to form the corresponding amide.
Introduction of the methoxyethyl group: This step involves the reaction of the benzene ring with a methoxyethyl halide under suitable conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(butanoylamino)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-(butanoylamino)-N-(2-methoxyethyl)benzamide: can be compared with other benzamide derivatives that have similar structures but different substituents.
2-methoxyphenyl isocyanate: This compound has a similar methoxy group but differs in its isocyanate functionality.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-13(17)16-12-7-5-11(6-8-12)14(18)15-9-10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
RXXXRAMLGRCPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCOC |
Origin of Product |
United States |
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